molecular formula C20H23ClN2O4S B11597445 ethyl {2-chloro-4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

ethyl {2-chloro-4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11597445
M. Wt: 422.9 g/mol
InChI Key: JUOZNRYYPPHSBW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-CHLORO-4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenoxy group, a chlorinated aromatic ring, and a cyclohexyl-substituted imidazolidinone moiety. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-CHLORO-4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Acetate Backbone: This step involves the reaction of ethyl chloroacetate with a phenol derivative under basic conditions to form the phenoxy acetate intermediate.

    Chlorination: The phenoxy acetate intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the aromatic ring.

    Formation of the Imidazolidinone Moiety: The cyclohexyl-substituted imidazolidinone is synthesized separately through a cyclization reaction involving a suitable diamine and a carbonyl compound. This intermediate is then coupled with the chlorinated phenoxy acetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-CHLORO-4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or alkoxy groups.

Scientific Research Applications

ETHYL 2-(2-CHLORO-4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLORO-4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the imidazolidinone moiety may interact with enzyme active sites, while the phenoxy group can engage in hydrophobic interactions with receptor proteins.

Comparison with Similar Compounds

ETHYL 2-(2-CHLORO-4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with other similar compounds to highlight its uniqueness:

    Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Similar in structure but with a fluorine atom instead of a cyclohexyl-substituted imidazolidinone moiety.

    Ethyl 2-(2-chloro-4-methoxy-phenoxy)acetate: Contains a methoxy group instead of the imidazolidinone moiety.

    Ethyl 2-(2-chloro-4-nitro-phenoxy)acetate: Features a nitro group, which imparts different chemical and biological properties.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C20H23ClN2O4S/c1-2-26-18(24)12-27-17-9-8-13(10-15(17)21)11-16-19(25)23(20(28)22-16)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,22,28)/b16-11-

InChI Key

JUOZNRYYPPHSBW-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Cl

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.